molecular formula C21H15BrN2OS2 B2533079 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476284-58-9

4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2533079
CAS RN: 476284-58-9
M. Wt: 455.39
InChI Key: YYXPLQARZOETAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, such as “4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects . Further research in this area could explore their potential as novel antibiotics.

Anticancer Properties

Cancer remains a significant global health challenge. Compounds d6 and d7 from this family were found to be highly active against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro. These results suggest that 4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide derivatives could serve as potential candidates for breast cancer treatment .

Thiazole-Based Drug Design

The thiazole nucleus, a key component of this compound, has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, and antitumor activities. Researchers have explored its mechanisms of action and potential applications in drug design .

Precursor for α-Substituted Benzylamines

This compound can serve as a convenient precursor for synthesizing α-substituted benzylamines. These intermediates find use in organic synthesis and pharmaceutical research .

Antiviral Activity

While not explicitly mentioned for this specific compound, related derivatives have exhibited substantial antiviral activity . Further investigation could explore its potential in combating viral infections.

Sulfanyl-Containing Compounds

The synthesis of novel sulfanyl-containing compounds, such as 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, highlights the versatility of this compound class. These compounds may have applications beyond the ones studied so far .

properties

IUPAC Name

4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS2/c22-19-11-10-18(27-19)17-13-26-21(23-17)24-20(25)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXPLQARZOETAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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